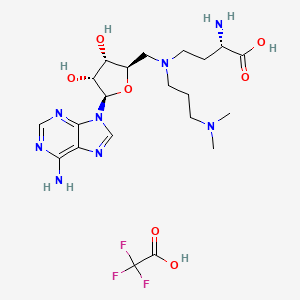

GSK2807 Trifluoroacetate

Übersicht

Beschreibung

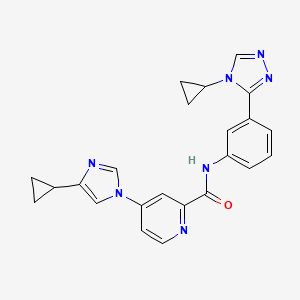

GSK2807 Trifluoroacetate is a potent, selective, and SAM-competitive inhibitor of SMYD3 . It has a Ki of 14 nM .

Synthesis Analysis

A high-resolution crystal structure reveals that GSK2807 bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3 .Molecular Structure Analysis

The high-resolution crystal structure of GSK2807 shows that it bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3 .Chemical Reactions Analysis

GSK2807 is a potent, selective, and SAM-competitive inhibitor of SMYD3 .Physical And Chemical Properties Analysis

The molecular formula of this compound is C21H33F3N8O7, and its molecular weight is 566.53 .Wissenschaftliche Forschungsanwendungen

Application in Chromatography

GSK2807 Trifluoroacetate has been applied in chromatography. Irvine and Shaw (1986) demonstrated its use in high-performance gel permeation chromatography for polypeptides, highlighting its efficiency in separating polypeptides based on charge and size. The solvent's low absorbance of ultraviolet light and its volatile nature make it particularly suitable for such applications (Irvine & Shaw, 1986).

Use in Organic Synthesis

In organic synthesis, Trifluoroacetic acid, a component of this compound, plays a vital role as a solvent, catalyst, and reagent. It's extensively used in various chemical transformations such as rearrangements and functional group deprotections. López and Salazar (2013) provided a comprehensive review of its synthetic applications, emphasizing its diverse uses in organic chemistry (López & Salazar, 2013).

Atmospheric Studies

This compound's component, Trifluoroacetic acid, has been studied for its atmospheric behavior. Bowden, Clegg, and Brimblecombe (1996) examined its Henry's law constant and its partitioning into liquid water in the atmosphere. Their research provides insights into the environmental impact and behavior of this compound in atmospheric conditions (Bowden, Clegg, & Brimblecombe, 1996).

Catalytic Reactions

This compound has been utilized in catalytic reactions. Iranpoor and Adibi (2000) reported the use of Iron(III) Trifluoroacetate as an efficient catalyst for various nucleophilic ring openings of epoxides. This highlights its potential in facilitating diverse chemical reactions (Iranpoor & Adibi, 2000).

Wirkmechanismus

Target of Action

GSK2807 Trifluoroacetate is a potent, selective, and SAM-competitive inhibitor of SMYD3 . SMYD3, or SET and MYND domain-containing protein 3, is a histone methyltransferase that plays a crucial role in the regulation of gene expression .

Mode of Action

This compound interacts with its target, SMYD3, by bridging the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3 . This interaction inhibits the activity of SMYD3, with a Ki of 14 nM and an IC50 of 130 nM . It’s worth noting that GSK2807 is 24-fold selective for SMYD3 in comparison with the closely related enzyme SMYD2 .

Safety and Hazards

Eigenschaften

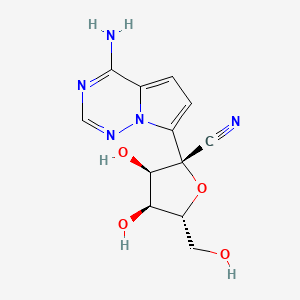

IUPAC Name |

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N8O5.C2HF3O2/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27;3-2(4,5)1(6)7/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23);(H,6,7)/t11-,12+,14+,15+,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPZIBBKUWOBTJ-CPQMNCBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33F3N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

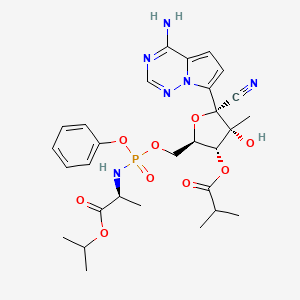

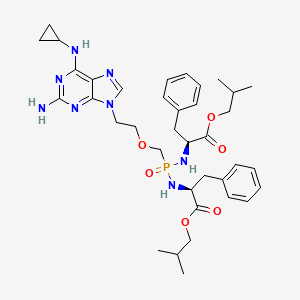

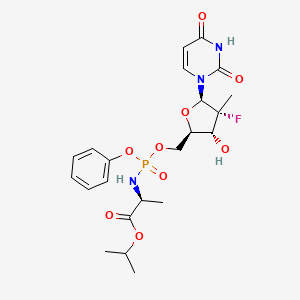

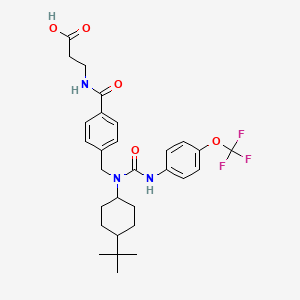

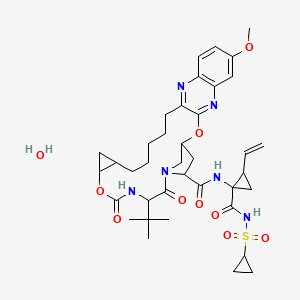

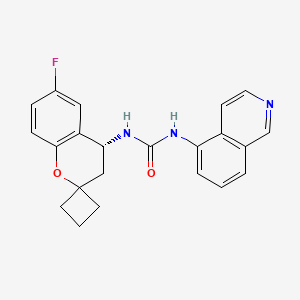

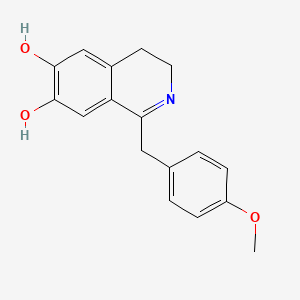

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone](/img/structure/B607731.png)

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)

![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)

![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)